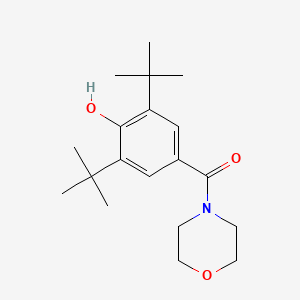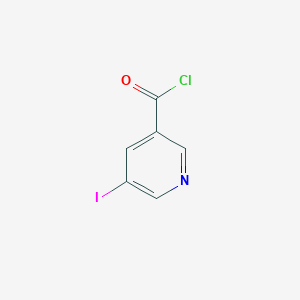![molecular formula C15H23NO2 B14500549 3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol CAS No. 64259-36-5](/img/structure/B14500549.png)
3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol is a complex organic compound with a unique structure that includes a phenol group, a cyclohexyl ring, and a methylaminoethyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the hydroxy group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the methylaminoethyl side chain: This can be done through a substitution reaction where a suitable leaving group is replaced by the methylaminoethyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include batch and continuous flow processes, with careful control of reaction conditions to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, and cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyphenol: A simpler phenolic compound with similar reactivity.
Cyclohexylphenol: Lacks the methylaminoethyl side chain but shares the cyclohexyl and phenol groups.
Methylaminoethylphenol: Similar side chain but different ring structure
Uniqueness
3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from simpler analogs .
Propiedades
Número CAS |
64259-36-5 |
|---|---|
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
3-[2-hydroxy-1-[2-(methylamino)ethyl]cyclohexyl]phenol |
InChI |
InChI=1S/C15H23NO2/c1-16-10-9-15(8-3-2-7-14(15)18)12-5-4-6-13(17)11-12/h4-6,11,14,16-18H,2-3,7-10H2,1H3 |
Clave InChI |
PZUUSCLXHYXQEP-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1(CCCCC1O)C2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


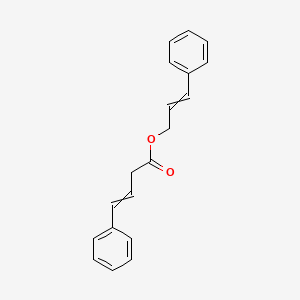
![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)

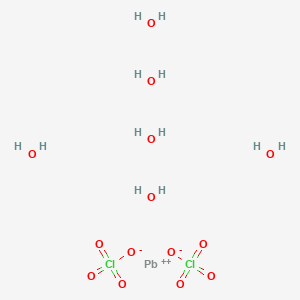
![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)

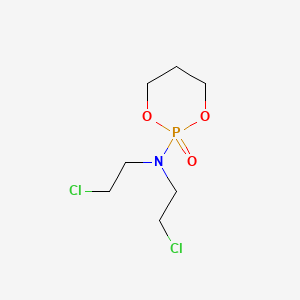
![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
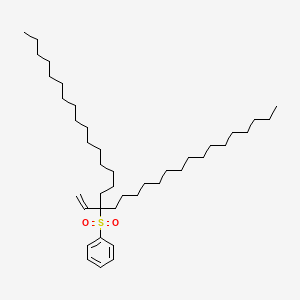
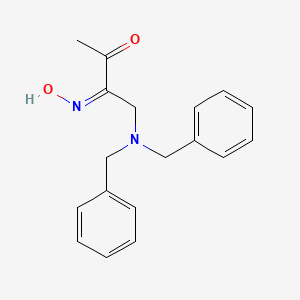
![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
